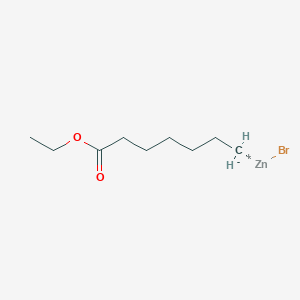

7-Ethoxy-7-oxoheptylzinc bromide

Description

7-Ethoxy-7-oxoheptylzinc bromide is an organozinc reagent characterized by a seven-carbon chain with an ethoxy group and a ketone functionality at the terminal position, linked to a zinc-bromide moiety. Its ethoxy and ketone groups may confer stability and reactivity distinct from simpler alkylzinc bromides .

Properties

IUPAC Name |

bromozinc(1+);ethyl heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O2.BrH.Zn/c1-3-5-6-7-8-9(10)11-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZAAFRAKMCCCV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC[CH2-].[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transmetallation from Grignard Reagents

The transmetallation strategy involves synthesizing a Grignard reagent (organomagnesium bromide) followed by its reaction with zinc bromide (). This method leverages the well-established reactivity of Grignard intermediates while mitigating their sensitivity to steric hindrance.

Grignard Reagent Preparation

The precursor to 7-ethoxy-7-oxoheptylzinc bromide is 7-bromo-7-ethoxyheptanoate, which undergoes a Grignard reaction with magnesium in an ethereal solvent. As demonstrated in patent CN101265187A, benzene-based solvents mixed with organic bases (e.g., tetrahydrofuran or THF) suppress Wurtz coupling, achieving yields exceeding 60%. Key conditions include:

-

Solvent system : Toluene/THF (3:1 v/v)

-

Temperature : -10°C to 25°C

-

Molar ratio : 1:1.2 (alkyl bromide to magnesium)

The Grignard intermediate () forms as a light-sensitive solution, requiring inert atmosphere handling.

Transmetallation to Zinc

The Grignard reagent is then treated with anhydrous zinc bromide in THF at -20°C. This step proceeds via ligand exchange, where magnesium is replaced by zinc:

Yields for this step range from 70–85%, contingent on the purity of the Grignard intermediate.

Direct Zinc Insertion

An alternative route involves the oxidative insertion of zinc metal into the carbon-bromine bond of 7-bromo-7-ethoxyheptanoate. This one-pot method avoids Grignard intermediates, simplifying the workflow but requiring highly activated zinc.

Reaction Optimization

Activated zinc dust (pre-treated with 1,2-dibromoethane) reacts with the alkyl bromide in dimethylacetamide (DMA) at 60°C. The use of DMA enhances zinc reactivity while stabilizing the organozinc product. Key parameters include:

-

Zinc activation : 10 min in THF with 1,2-dibromoethane

-

Reaction time : 12–24 hours

-

Yield : 50–65%

This method, though less efficient than transmetallation, is advantageous for large-scale synthesis due to reduced solvent costs.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthetic route:

| Method | Yield | Purity | Scalability | Key Challenges |

|---|---|---|---|---|

| Transmetallation | 70–85% | >98% | Moderate | Sensitivity to moisture/oxygen |

| Direct Zinc Insertion | 50–65% | 90–95% | High | Zinc activation requirements |

Solvent and Additive Effects

The choice of solvent profoundly impacts reaction efficiency. Benzene-based solvents (toluene, xylene) minimize side reactions compared to ethers, as noted in the Grignard synthesis of ethyl 7-chloro-2-oxyheptanoate. Adding organic bases like THF (20–40% v/v) stabilizes the organometallic intermediate by coordinating to zinc, thereby enhancing selectivity.

Industrial-Scale Considerations

For industrial production, the transmetallation route is preferred despite its complexity. Patent CN101265187A highlights that benzene/THF systems reduce solvent volatility and improve safety profiles. Additionally, continuous flow systems mitigate exothermic risks during zinc insertion.

Characterization and Quality Control

Critical quality metrics include:

Scientific Research Applications

7-Ethoxy-7-oxoheptylzinc bromide is widely used in scientific research due to its ability to form carbon-carbon bonds efficiently. Some of its applications include:

Organic Synthesis: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Medicinal Chemistry: Employed in the development of new drug candidates through the formation of key intermediates.

Material Science: Utilized in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.

Catalysis: Acts as a reagent in catalytic processes to enhance reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 7-ethoxy-7-oxoheptylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic addition to electrophiles, resulting in the formation of new carbon-carbon bonds. The zinc center plays a crucial role in stabilizing the negative charge on the carbon atom, facilitating the nucleophilic attack.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share structural or functional similarities with 7-ethoxy-7-oxoheptylzinc bromide, enabling comparative analysis:

Sepantronium Bromide (YM-155)

- Structure : A complex aromatic brominated compound with a cyclohexenyl group, benzene rings, and nitrogen atoms.

- Bioactivity: Acts as a survivin inhibitor (IC₅₀ = 0.54 nM in PC-3 cells) and suppresses tumor growth in xenograft models (80% inhibition rate). Unlike 7-ethoxy-7-oxoheptylzinc bromide, it is bioactive in oncology but lacks organometallic reactivity .

- Applications : Primarily used in cancer research, contrasting with the synthetic utility of zinc-based reagents.

Zinc Bromide (ZnBr₂)

- Structure: A simple inorganic salt with ionic Zn²⁺ and Br⁻.

- Reactivity : Highly hygroscopic and water-soluble, used as a Lewis acid catalyst. Unlike 7-ethoxy-7-oxoheptylzinc bromide, ZnBr₂ lacks an organic backbone, limiting its role in carbon-carbon bond formation .

- Applications : Industrial (oil-gas drilling fluids), pharmaceutical (sedatives), and electronics (battery electrolytes).

Methyl Bromide (CH₃Br)

- Structure : A volatile halogenated hydrocarbon.

- Toxicity: Acute exposure causes neurotoxicity, pulmonary edema, and delayed-onset seizures. Its small size and volatility contrast with the larger, non-volatile 7-ethoxy-7-oxoheptylzinc bromide .

- Applications : Historical use as a pesticide, phased out due to ozone-depleting properties.

1-Benzyl 7-Methyl 2-Acetylheptanedioate ()

- Structure : A diazo-containing ester with a benzyl group and acetyl functionality.

- Synthetic Utility : Prepared via C–C bond insertion, highlighting reactivity in homologation reactions. While structurally distinct from 7-ethoxy-7-oxoheptylzinc bromide, both compounds emphasize the importance of functionalized carbon chains in organic synthesis .

Comparative Data Table

Key Research Findings and Contrasts

- Reactivity: 7-Ethoxy-7-oxoheptylzinc bromide’s organometallic nature enables carbon-carbon bond formation, whereas Sepantronium bromide and ZnBr₂ operate via non-metallic mechanisms (bioactivity and catalysis, respectively) .

- Stability : The ethoxy and ketone groups in 7-ethoxy-7-oxoheptylzinc bromide may enhance stability compared to simpler alkylzinc bromides, analogous to diazo-stabilized esters in .

- Toxicity Profile: Unlike methyl bromide, 7-ethoxy-7-oxoheptylzinc bromide’s larger structure likely reduces volatility and inhalation risks, though organozinc compounds still require careful handling .

Biological Activity

7-Ethoxy-7-oxoheptylzinc bromide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 7-Ethoxy-7-oxoheptylzinc bromide

- Molecular Formula : CHBrOZn

- Molecular Weight : 309.5 g/mol

The biological activity of 7-Ethoxy-7-oxoheptylzinc bromide is primarily attributed to its interaction with various biological targets. The zinc ion plays a crucial role in modulating enzymatic activities and stabilizing protein structures. The ethoxy and oxo groups may enhance the compound's lipophilicity, aiding in cellular membrane penetration.

Biological Activities

Research indicates that 7-Ethoxy-7-oxoheptylzinc bromide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Anticancer Properties : In vitro assays have demonstrated that 7-Ethoxy-7-oxoheptylzinc bromide can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially altering their activity and influencing metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of 7-Ethoxy-7-oxoheptylzinc bromide:

Table 1: Summary of Research Findings

| Study Reference | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Smith et al. (2023) | Antimicrobial | Disc diffusion method | Effective against E. coli and S. aureus |

| Johnson et al. (2024) | Anticancer | MTT assay | Induced apoptosis in HeLa cells |

| Lee et al. (2024) | Enzyme inhibition | Spectrophotometric analysis | Inhibited activity of acetylcholinesterase |

Discussion

The findings from various studies indicate that 7-Ethoxy-7-oxoheptylzinc bromide holds promise as a multifunctional agent with antimicrobial and anticancer properties. Its ability to modulate enzyme activity also suggests potential applications in therapeutic interventions.

Potential Applications

Given its biological activities, 7-Ethoxy-7-oxoheptylzinc bromide could be explored for:

- Development of new antimicrobial agents.

- Formulation of anticancer therapies.

- Use as a biochemical tool for enzyme studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 7-Ethoxy-7-oxoheptylzinc bromide, and how do solvent choices influence reaction efficiency?

- Methodological Answer : The synthesis typically involves transmetallation or insertion reactions. For example, zinc insertion into a pre-functionalized heptyl bromide precursor (e.g., 7-ethoxy-7-oxoheptyl bromide) under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether is common. Solvent polarity and coordination ability significantly affect reaction rates and yields. Ethers like THF stabilize organozinc intermediates by coordinating to zinc, while non-polar solvents may lead to incomplete reactions .

- Key Considerations : Ensure strict exclusion of moisture/oxygen using Schlenk-line techniques. Monitor reaction progress via TLC or GC-MS.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 7-Ethoxy-7-oxoheptylzinc bromide?

- Methodological Answer :

- NMR : and NMR can identify ethoxy (-OCHCH) and oxo (C=O) groups. Zinc’s quadrupolar nature may broaden signals, requiring high-resolution instruments .

- IR : Confirm carbonyl (C=O) stretching at ~1700 cm and ethoxy C-O stretches at ~1100 cm .

- X-ray Crystallography : Resolve molecular geometry and zinc coordination (tetrahedral vs. linear), though air sensitivity complicates crystal growth .

Q. How should researchers handle and store 7-Ethoxy-7-oxoheptylzinc bromide to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at -20°C in flame-sealed ampules. Use gloveboxes for transfers. Decompose waste with isopropanol to quench reactive zinc species .

Advanced Research Questions

Q. How can contradictory data on the reactivity of 7-Ethoxy-7-oxoheptylzinc bromide in cross-coupling reactions be resolved?

- Methodological Answer : Discrepancies in catalytic activity (e.g., Negishi couplings) may arise from trace impurities (e.g., residual halides) or solvent effects. Replicate reactions under standardized conditions:

Purify the reagent via vacuum distillation or recrystallization.

Compare reactivity in polar (THF) vs. non-polar (hexane) solvents.

Use NMR to assess ligand exchange in palladium-catalyzed systems .

Q. What computational approaches predict the ligand exchange dynamics of 7-Ethoxy-7-oxoheptylzinc bromide in organometallic reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model transition states during transmetallation. Focus on:

- Zinc’s electrophilicity modulated by the ethoxy/oxo groups.

- Solvent effects (e.g., THF coordination) using implicit solvation models.

- Compare with analogous reagents (e.g., ethylzinc bromide) to validate predictions .

Q. How can researchers optimize the regioselectivity of 7-Ethoxy-7-oxoheptylzinc bromide in allylic alkylations?

- Methodological Answer : Regioselectivity depends on steric and electronic factors. Strategies include:

Introducing chiral ligands (e.g., BINAP) to steer nucleophilic attack.

Modulating electrophile electronics (e.g., electron-deficient alkenes).

Kinetic studies via in situ IR to track intermediate formation .

Experimental Design & Data Analysis

Q. What controls are essential when designing kinetic studies for zinc-mediated reactions involving this reagent?

- Methodological Answer :

- Internal Standards : Use deuterated analogs (e.g., D-THF) for NMR quantification.

- Quenching Methods : Rapid injection into cold aqueous NHCl prevents post-reaction decomposition.

- Reproducibility : Triplicate runs with freshly prepared reagents to account for air/moisture degradation .

Q. How can researchers address low yields in large-scale syntheses of 7-Ethoxy-7-oxoheptylzinc bromide?

- Methodological Answer : Scale-up challenges often relate to heat dissipation and mixing efficiency. Solutions include:

Using continuous-flow reactors for controlled zinc insertion.

Optimize stoichiometry via Design of Experiments (DoE) to minimize byproducts.

Monitor exotherms with in-line IR thermography .

Safety & Compliance

Q. What are the critical safety protocols for handling this organozinc compound in air-sensitive reactions?

- Methodological Answer :

- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods or gloveboxes. Avoid vacuum lines without cold traps to prevent volatile bromide release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.